Calcifediol Impurity 1, also known as 25-hydroxyvitamin D3 impurity, is a chemical compound that arises during the synthesis and metabolism of calcifediol, a significant metabolite of vitamin D3. This compound is classified under the broader category of vitamin D metabolites and is essential for various biological functions, particularly in calcium metabolism and bone health. Calcifediol is utilized therapeutically to manage conditions such as hyperparathyroidism in patients with chronic kidney disease and vitamin D deficiency .
Calcifediol is primarily sourced from the hydroxylation of cholecalciferol (vitamin D3) in the liver. The compound can also be synthesized through chemical methods, although these often result in various impurities, including Calcifediol Impurity 1. This impurity is classified as a sterol derivative and is structurally related to the main compound, calcifediol .
The synthesis of Calcifediol Impurity 1 can be achieved through several methods:
Calcifediol Impurity 1 participates in various biochemical reactions predominantly related to vitamin D metabolism:
The mechanism involves enzymatic conversions where cytochrome P450 enzymes play a crucial role in hydroxylating vitamin D metabolites, including Calcifediol Impurity 1.
The primary mechanism of action for Calcifediol Impurity 1 involves its role as a precursor to calcitriol. It binds to vitamin D receptors in target tissues, influencing gene expression related to calcium absorption and bone metabolism:
Calcifediol Impurity 1 has several scientific applications:
Calcifediol Impurity 1 belongs to the secosteroid family, specifically classified as a vitamin D₃ analogue due to its structural relationship to cholecalciferol. The impurity maintains the characteristic conjugated triene system (5,6-cis and 7,8-trans double bonds) and hydroxylated secosteroid backbone fundamental to vitamin D compounds, but differs in specific functional group arrangements along the aliphatic side chain.
Systematic Nomenclature:
Common Synonyms:
Structural Classification:Calcifediol Impurity 1 is categorized as a positional isomer of calcifediol, distinguished by the migration of the hydroxyl group from the C-25 position (characteristic of calcifediol) to the C-6 position. This structural variation significantly alters its biological activity and physicochemical behavior. The C-6 hydroxylation reduces binding affinity to vitamin D receptor (VDR) and vitamin D binding protein (DBP) compared to the pharmacologically active C-25 hydroxylated form.
Table 1: Structural Comparison of Calcifediol and Impurity 1
Characteristic | Calcifediol | Impurity 1 |
---|---|---|
Systematic Name | (3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol | (6R)-6-Hydroxy-9,10-secocholesta-5,7,10(19)-trien-3β-ol |
Hydroxylation Pattern | C-3β, C-25 | C-3β, C-6α |
Molecular Formula | C₂₇H₄₄O₂ | C₂₇H₄₄O₂ |
Molecular Weight | 400.64 g/mol | 400.64 g/mol |
Key Distinguishing Feature | 25-hydroxyl group | 6α-hydroxyl group |
The presence of Calcifediol Impurity 1 in pharmaceutical products triggers significant regulatory scrutiny during ANDA submissions due to its structural similarity to the active ingredient and potential as a synthesis intermediate. Regulatory agencies including the U.S. FDA and European EMA mandate strict control strategies for this impurity throughout the drug lifecycle [1].
Threshold Considerations:
Analytical Requirements:
Synthetic Origin:Calcifediol Impurity 1 primarily forms through:
Table 2: Regulatory Requirements for Impurity Control in Calcifediol Products
Regulatory Aspect | FDA Requirements | EMA Requirements |
---|---|---|
Identification Threshold | 0.10% (drug substance) | 0.10% (active substance) |
Qualification Documentation | Genetic toxicology studies + 14-day rodent study | Similar to FDA + additional metabolic data |
Stability Testing | 6 months accelerated data at time of submission | 6 months accelerated + 12 months long-term |
Method Sensitivity | ≤0.03% detection limit | ≤0.03% detection limit |
Pharmacopeial standards provide legally enforceable specifications for Calcifediol Impurity 1 control, establishing universal quality benchmarks across global markets. Current monographs address this impurity through chromatographic system suitability requirements and explicit acceptance criteria [1].
Pharmacopeial Monographs:
Analytical Methodologies:1. Chromatographic Systems:- Stationary Phase: C18 reversed-phase columns (250 × 4.6 mm, 5µm)- Mobile Phase: Acetonitrile/water mixtures (typically 70:30 v/v)- Detection: UV at 265 nm (characteristic vitamin D chromophore)- System Suitability: Resolution factor ≥2.0 between calcifediol and Impurity 1 peaks
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7